![molecular formula C10H13NO5S2 B1519560 2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid CAS No. 1098390-88-5](/img/structure/B1519560.png)
2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid
Overview
Description
2-(4-Sulfamoylphenoxy)ethylsulfanylacetic acid, also known as 4-MSPA, is an important organic compound in the study of biochemistry and physiology. It is a sulfonamide derivative of phenoxyacetic acid and is widely used in the synthesis of various compounds. 4-MSPA has a wide range of applications in scientific research, including its use as an intermediate in the synthesis of pharmaceuticals, as well as its potential as a therapeutic agent in the treatment of certain diseases.
Scientific Research Applications
Stereoselective Glycosylations
A study detailed a strategy for stereoselective glycosylations using a similar chemical structure for the introduction of glycosidic linkage, demonstrating the synthesis of complex oligosaccharides, which are essential for biological studies (Kim et al., 2005).
Synthesis of Highly Substituted Thienothiopyrans
Research explored the L-proline-catalyzed three-component reactions for synthesizing thieno[3,2-c]thiopyran derivatives, involving multiple stereocenters and showcasing the compound's utility in creating complex molecular structures (Indumathi et al., 2010).
Salidiuretic Activity
A series involving a related sulfonamide structure demonstrated salidiuretic activity, highlighting the potential therapeutic applications of these compounds in medical chemistry (Sturm et al., 1983).
Xenobiotic Degradation
The complete genome sequence of Novosphingobium resinovorum SA1 was reported, which can utilize a similar sulfonated compound as its sole carbon, nitrogen, and sulfur source, indicating its role in bioremediation and degradation of aromatic compounds (Hegedűs et al., 2017).
Synthesis of Poly(Ether-Amide)s
Research on the synthesis and characterization of poly(ether-amide)s incorporating sulfide and sulfoxide showed the creation of novel polymeric materials with good thermal stability and solubility in polar solvents, which are useful in materials science (Shockravi et al., 2006).
properties
IUPAC Name |
2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c11-18(14,15)9-3-1-8(2-4-9)16-5-6-17-7-10(12)13/h1-4H,5-7H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMJRNQEIUGANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSCC(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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